2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 1,3-benzodioxole substituent at the pyrazine ring and an acetamide group linked to a 2-bromo-4-methylphenyl moiety. The bromine atom at the ortho position of the phenyl ring may enhance lipophilicity and binding affinity, while the benzodioxolyl group could contribute to metabolic stability .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-13-2-4-16(15(23)8-13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQXGGZTNGRXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This step involves the cyclization of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the pyrazolopyrazine core: This step involves the condensation of hydrazine with a suitable diketone to form the pyrazolopyrazine ring system.
Coupling of the benzodioxole and pyrazolopyrazine units: This step involves the use of a coupling reagent, such as EDCI or DCC, to link the benzodioxole and pyrazolopyrazine units.
Introduction of the acetamide group: This step involves the reaction of the intermediate with 2-bromo-4-methylaniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer, antimicrobial, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Substituent Effects :
- Halogen vs. Electron-Withdrawing Groups : The bromine in the target compound may facilitate stronger halogen bonding compared to the fluorine in , but fluorine’s smaller size reduces steric clashes.
- Aromatic Substituents : The 2-bromo-4-methylphenyl group in the target compound offers a balance of lipophilicity and steric bulk, whereas the 3-methoxybenzyl group in increases solubility but may reduce membrane permeability.
The triazinone derivative may exhibit enhanced π-π stacking interactions in enzyme active sites, as seen in similar sulfonamide-triazine hybrids .
Physicochemical Properties:
- Hydrogen Bonding: The acetamide moiety in all compounds provides hydrogen bond donor/acceptor sites, critical for target engagement.
Biological Activity
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-bromo-4-methylphenyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C23H20BrN4O4
- Molecular Weight : 416.4 g/mol
- CAS Number : 1242969-50-1
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzodioxole and pyrazolo[1,5-a]pyrazine moieties is particularly noteworthy as they are known to enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it may disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : The benzodioxole component is known for its antioxidant capabilities, which may contribute to the compound's protective effects against oxidative stress in cells.
- Interaction with Receptors : The compound may also bind to various receptors within the cell membrane, modulating signaling pathways that are crucial for cell survival and proliferation.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- Case Study 1 : In vitro studies demonstrated that related pyrazolo compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Case Study 2 : Another study highlighted the efficacy of similar compounds in reducing tumor size in xenograft models of prostate cancer, suggesting a potential for development as a therapeutic agent in oncology.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, which could pave the way for its use in treating infections resistant to conventional antibiotics.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against bacterial strains |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxole moiety | Enhances antioxidant activity |
| Pyrazolo[1,5-a]pyrazine core | Increases anticancer potency |
| Bromine substitution | Modulates receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
